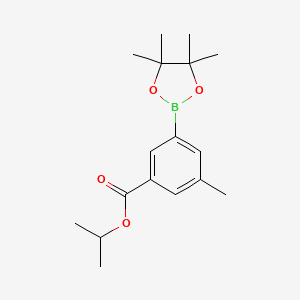

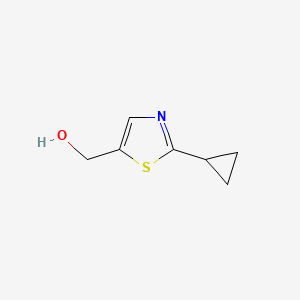

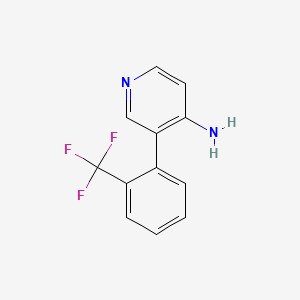

![molecular formula C7H5FN2O B596573 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256790-95-0](/img/structure/B596573.png)

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H7FN2. It is also known as 3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7FN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H . This indicates that the molecule consists of a pyrrolopyridine core with a fluorine atom at the 3-position.Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.61 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Summary of the Application

“3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is used as an allosteric modulator of the m4 muscarinic acetylcholine receptor . This receptor is involved in various neurological and psychiatric disorders, and modulating its activity can potentially treat or prevent these conditions .

Methods of Application

The compound is synthesized and then tested for its ability to modulate the m4 muscarinic acetylcholine receptor . The exact experimental procedures and technical details are proprietary to the researchers and are not publicly available .

Results or Outcomes

The outcomes of these studies are not specified in the available resources . However, the patent application suggests that the compound was effective in modulating the m4 muscarinic acetylcholine receptor .

Application in Organic Synthesis

Summary of the Application

“3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” can be used in the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones . These compounds have potential applications in various fields of chemistry .

Methods of Application

The compound is synthesized by the reaction of the corresponding 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .

Results or Outcomes

The reaction results in various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones . Some synthetic applications of the products obtained are demonstrated to give a 7-methylene derivative and fused tricyclic derivatives .

Application in Antimicrobial and Antiviral Research

Summary of the Application

Pyrrolopyrazine derivatives, which include “3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one”, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Methods of Application

The compound is synthesized and then tested for its antimicrobial and antiviral properties . The exact experimental procedures and technical details are proprietary to the researchers and are not publicly available .

Results or Outcomes

The outcomes of these studies are not specified in the available resources . However, the review suggests that pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Application in Kinase Inhibition Research

Summary of the Application

Pyrrolopyrazine derivatives, including “3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one”, have shown activity on kinase inhibition . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.

Methods of Application

The compound is synthesized and then tested for its ability to inhibit kinases . The exact experimental procedures and technical details are proprietary to the researchers and are not publicly available .

Results or Outcomes

The outcomes of these studies are not specified in the available resources . However, the review suggests that 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-fluoro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOHKJUXBQYHHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=N2)F)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744802 |

Source

|

| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

CAS RN |

1256790-95-0 |

Source

|

| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

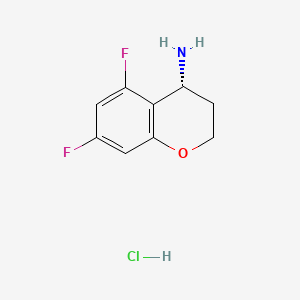

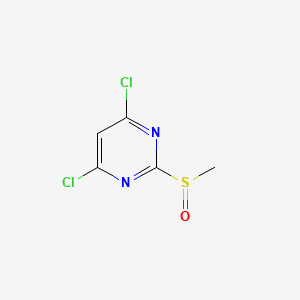

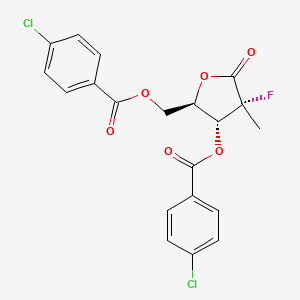

![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)

![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)